Cas no 1251703-57-7 (3-(azepane-1-carbonyl)-1-(3-methylphenyl)methyl-1H-4lambda6,1,2-benzothiadiazine-4,4-dione)

3-(azepane-1-carbonyl)-1-(3-methylphenyl)methyl-1H-4lambda6,1,2-benzothiadiazine-4,4-dione structure
1251703-57-7 structure
商品名:3-(azepane-1-carbonyl)-1-(3-methylphenyl)methyl-1H-4lambda6,1,2-benzothiadiazine-4,4-dione
CAS番号:1251703-57-7
MF:C22H25N3O3S
メガワット:411.517204046249
CID:6554265
PubChem ID:49664279

3-(azepane-1-carbonyl)-1-(3-methylphenyl)methyl-1H-4lambda6,1,2-benzothiadiazine-4,4-dione 化学的及び物理的性質

名前と識別子

    • 3-(azepane-1-carbonyl)-1-(3-methylphenyl)methyl-1H-4lambda6,1,2-benzothiadiazine-4,4-dione
    • 1251703-57-7
    • 3-(azepane-1-carbonyl)-1-[(3-methylphenyl)methyl]-1H-4lambda6,1,2-benzothiadiazine-4,4-dione
    • AKOS021898038
    • azepan-1-yl-[1-[(3-methylphenyl)methyl]-4,4-dioxo-4lambda6,1,2-benzothiadiazin-3-yl]methanone
    • azepan-1-yl(1-(3-methylbenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)methanone
    • 1-AZEPANYL[1-(3-METHYLBENZYL)-4,4-DIOXIDO-1H-4,1,2-BENZOTHIADIAZIN-3-YL]METHANONE
    • F3406-6636
    • インチ: 1S/C22H25N3O3S/c1-17-9-8-10-18(15-17)16-25-19-11-4-5-12-20(19)29(27,28)21(23-25)22(26)24-13-6-2-3-7-14-24/h4-5,8-12,15H,2-3,6-7,13-14,16H2,1H3
    • InChIKey: CKDHMZOGQNLBMJ-UHFFFAOYSA-N
    • ほほえんだ: S1(C2C=CC=CC=2N(CC2C=CC=C(C)C=2)N=C1C(N1CCCCCC1)=O)(=O)=O

計算された属性

  • せいみつぶんしりょう: 411.16166284g/mol
  • どういたいしつりょう: 411.16166284g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 29
  • 回転可能化学結合数: 3
  • 複雑さ: 722
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.1
  • トポロジー分子極性表面積: 78.4Ų

3-(azepane-1-carbonyl)-1-(3-methylphenyl)methyl-1H-4lambda6,1,2-benzothiadiazine-4,4-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3406-6636-2μmol
3-(azepane-1-carbonyl)-1-[(3-methylphenyl)methyl]-1H-4lambda6,1,2-benzothiadiazine-4,4-dione
1251703-57-7
2μmol
$57.0 2023-09-10
Life Chemicals
F3406-6636-10μmol
3-(azepane-1-carbonyl)-1-[(3-methylphenyl)methyl]-1H-4lambda6,1,2-benzothiadiazine-4,4-dione
1251703-57-7 90%+
10μl
$69.0 2023-05-22
Life Chemicals
F3406-6636-10mg
3-(azepane-1-carbonyl)-1-[(3-methylphenyl)methyl]-1H-4lambda6,1,2-benzothiadiazine-4,4-dione
1251703-57-7 90%+
10mg
$79.0 2023-05-22
Life Chemicals
F3406-6636-3mg
3-(azepane-1-carbonyl)-1-[(3-methylphenyl)methyl]-1H-4lambda6,1,2-benzothiadiazine-4,4-dione
1251703-57-7 90%+
3mg
$63.0 2023-05-22
Life Chemicals
F3406-6636-5μmol
3-(azepane-1-carbonyl)-1-[(3-methylphenyl)methyl]-1H-4lambda6,1,2-benzothiadiazine-4,4-dione
1251703-57-7 90%+
5μl
$63.0 2023-05-22
Life Chemicals
F3406-6636-4mg
3-(azepane-1-carbonyl)-1-[(3-methylphenyl)methyl]-1H-4lambda6,1,2-benzothiadiazine-4,4-dione
1251703-57-7 90%+
4mg
$66.0 2023-05-22
Life Chemicals
F3406-6636-1mg
3-(azepane-1-carbonyl)-1-[(3-methylphenyl)methyl]-1H-4lambda6,1,2-benzothiadiazine-4,4-dione
1251703-57-7
1mg
$54.0 2023-09-10
Life Chemicals
F3406-6636-2mg
3-(azepane-1-carbonyl)-1-[(3-methylphenyl)methyl]-1H-4lambda6,1,2-benzothiadiazine-4,4-dione
1251703-57-7
2mg
$59.0 2023-09-10
Life Chemicals
F3406-6636-5mg
3-(azepane-1-carbonyl)-1-[(3-methylphenyl)methyl]-1H-4lambda6,1,2-benzothiadiazine-4,4-dione
1251703-57-7 90%+
5mg
$69.0 2023-05-22

3-(azepane-1-carbonyl)-1-(3-methylphenyl)methyl-1H-4lambda6,1,2-benzothiadiazine-4,4-dione 関連文献

3-(azepane-1-carbonyl)-1-(3-methylphenyl)methyl-1H-4lambda6,1,2-benzothiadiazine-4,4-dioneに関する追加情報

Introduction to 3-(azepane-1-carbonyl)-1-(3-methylphenyl)methyl-1H-4lambda6,1,2-benzothiadiazine-4,4-dione and Its Significance in Modern Chemical Research

The compound with the CAS no. 1251703-57-7, formally known as 3-(azepane-1-carbonyl)-1-(3-methylphenyl)methyl-1H-4lambda6,1,2-benzothiadiazine-4,4-dione, represents a fascinating intersection of heterocyclic chemistry and pharmaceutical innovation. This intricate molecular structure combines a benzothiadiazine core with an azepane moiety, making it a subject of considerable interest in the field of medicinal chemistry. The benzothiadiazine scaffold is well-documented for its versatile biological activities, while the incorporation of an azepane ring introduces unique steric and electronic properties that can modulate the compound's pharmacological profile.

Recent advancements in chemical biology have highlighted the importance of such hybrid molecules in drug discovery. The benzothiadiazine ring system is particularly renowned for its presence in a variety of bioactive compounds, including antiviral, anti-inflammatory, and anticancer agents. The structural motif is characterized by its ability to engage with biological targets through multiple hydrogen bonding interactions and hydrophobic pockets, which are critical for achieving high affinity and selectivity. In contrast, the azepane ring contributes to the molecule's solubility and metabolic stability, enhancing its potential as a lead compound in drug development.

The specific substitution pattern in 3-(azepane-1-carbonyl)-1-(3-methylphenyl)methyl-1H-4lambda6,1,2-benzothiadiazine-4,4-dione further refines its pharmacological potential. The 3-methylphenyl group introduces a lipophilic aromatic moiety that can improve membrane permeability and binding affinity to protein targets. Meanwhile, the azepane-1-carbonyl substituent adds a rigid cyclic structure that constrains conformational flexibility, which is often beneficial for optimizing binding interactions with enzymes or receptors. This combination of features makes the compound a promising candidate for further exploration in therapeutic applications.

One of the most compelling aspects of this compound is its potential as a scaffold for developing novel therapeutics. The benzothiadiazine core has been extensively studied for its role in modulating various biological pathways. For instance, derivatives of benzothiadiazine have shown efficacy in treating neurological disorders by interacting with ion channels and neurotransmitter receptors. The azepane ring enhances these interactions by providing a stable framework that maintains the compound's bioactive conformation during metabolic processes. This stability is particularly important for drugs that require prolonged circulation or exposure to enzymatic degradation.

Current research in medicinal chemistry increasingly emphasizes the development of hybrid molecules that combine multiple pharmacophoric elements into a single structural framework. Such compounds often exhibit synergistic effects when their different parts interact simultaneously with biological targets. In the case of 3-(azepane-1-carbonyl)-1-(3-methylphenyl)methyl-1H-4lambda6,1,2-benzothiadiazine-4,4-dione, the benzothiadiazine and azepane components work in tandem to produce a molecule with enhanced pharmacological properties. This approach aligns well with modern drug discovery strategies that prioritize polypharmacicity and multi-target engagement.

The synthesis of this compound represents a significant achievement in organic chemistry due to its complex architecture. The multi-step synthesis involves careful control over reaction conditions to ensure high yield and purity. Key steps include cyclization reactions to form the benzothiadiazine core, followed by functional group transformations to introduce the azepane and phenyl substituents. Advanced spectroscopic techniques such as NMR and mass spectrometry are essential for characterizing the compound's structure and confirming its identity.

From a computational chemistry perspective, modeling studies have provided valuable insights into the interactions between 3-(azepane-1-carbonyl)-1-(3-methylphenyl)methyl-1H-4lambda6,1,2-benzothiadiazine-4,4-dione and potential biological targets. Molecular docking simulations have revealed that this compound can bind effectively to enzymes involved in metabolic pathways relevant to inflammation and cancer. The combined effects of the benzothiadiazine and azepane moieties result in favorable binding affinities that could translate into therapeutic efficacy. These computational findings have guided experimental efforts to optimize the compound's structure for improved pharmacokinetic properties.

In vivo studies have begun to validate the preclinical promise of this compound. Initial experiments have demonstrated its ability to modulate key signaling pathways associated with disease states such as cancer and neurodegeneration. The benzothiadiazine component has been shown to inhibit specific enzymes that drive tumor growth, while the azepane ring enhances tissue distribution and reduces off-target effects. These findings underscore the potential of this molecule as a lead candidate for further development into a novel therapeutic agent.

The future direction of research on 3-(azepane-1-carbonyl)-1-(3-methylphenyl)methyl-1H-4lambda6,1,2-benzothiadiazine-4,4-dione will likely focus on optimizing its pharmacological profile through structural modifications. By fine-tuning substituents on both the benzothiadiazine and azepane moieties, researchers aim to enhance potency, selectivity, and bioavailability. Additionally, exploring derivative compounds may uncover new mechanisms of action or expand therapeutic applications beyond current expectations.

The significance of this compound extends beyond its immediate pharmaceutical applications; it also serves as an important model system for understanding how structural features contribute to biological activity at a molecular level. As synthetic methodologies continue to evolve, more complex hybrid molecules like this one will become accessible for exploration. This progress will undoubtedly accelerate innovation in drug discovery by providing chemists with versatile scaffolds capable of interacting with diverse biological targets.

おすすめ記事

推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.